Cas no 1213499-24-1 (2-((1R)-1-AMINO-2-HYDROXYETHYL)-6-METHOXYPHENOL)

2-((1R)-1-AMINO-2-HYDROXYETHYL)-6-METHOXYPHENOL 化学的及び物理的性質
名前と識別子
-
- 2-((1R)-1-AMINO-2-HYDROXYETHYL)-6-METHOXYPHENOL
- (r)-2-(1-Amino-2-hydroxyethyl)-6-methoxyphenol
- Benzeneethanol, β-amino-2-hydroxy-3-methoxy-, (βR)-
- 2-[(1R)-1-AMINO-2-HYDROXYETHYL]-6-METHOXYPHENOL
- AKOS015927937
- 1213499-24-1
- CS-0353787
- EN300-1845964
-
- インチ: 1S/C9H13NO3/c1-13-8-4-2-3-6(9(8)12)7(10)5-11/h2-4,7,11-12H,5,10H2,1H3/t7-/m0/s1
- InChIKey: UKIURAQTTNJVFG-ZETCQYMHSA-N
- SMILES: C1(O)=C(OC)C=CC=C1[C@@H](N)CO
計算された属性
- 精确分子量: 183.08954328g/mol
- 同位素质量: 183.08954328g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 4
- 重原子数量: 13
- 回転可能化学結合数: 3
- 複雑さ: 154
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.3
- トポロジー分子極性表面積: 75.7Ų
じっけんとくせい
- 密度みつど: 1.249±0.06 g/cm3(Predicted)
- Boiling Point: 381.9±42.0 °C(Predicted)
- 酸度系数(pKa): 9.08±0.40(Predicted)
2-((1R)-1-AMINO-2-HYDROXYETHYL)-6-METHOXYPHENOL Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1845964-0.5g |
2-[(1R)-1-amino-2-hydroxyethyl]-6-methoxyphenol |
1213499-24-1 | 0.5g |
$1495.0 | 2023-06-03 | ||
Enamine | EN300-1845964-10.0g |
2-[(1R)-1-amino-2-hydroxyethyl]-6-methoxyphenol |
1213499-24-1 | 10g |
$6697.0 | 2023-06-03 | ||
Enamine | EN300-1845964-0.1g |
2-[(1R)-1-amino-2-hydroxyethyl]-6-methoxyphenol |
1213499-24-1 | 0.1g |
$1371.0 | 2023-06-03 | ||
Enamine | EN300-1845964-5.0g |
2-[(1R)-1-amino-2-hydroxyethyl]-6-methoxyphenol |
1213499-24-1 | 5g |
$4517.0 | 2023-06-03 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1424457-100mg |
(r)-2-(1-Amino-2-hydroxyethyl)-6-methoxyphenol |
1213499-24-1 | 98% | 100mg |
¥29608.00 | 2024-08-09 | |
Enamine | EN300-1845964-1.0g |
2-[(1R)-1-amino-2-hydroxyethyl]-6-methoxyphenol |
1213499-24-1 | 1g |
$1557.0 | 2023-06-03 | ||
Enamine | EN300-1845964-0.05g |
2-[(1R)-1-amino-2-hydroxyethyl]-6-methoxyphenol |
1213499-24-1 | 0.05g |
$1308.0 | 2023-06-03 | ||
Enamine | EN300-1845964-0.25g |
2-[(1R)-1-amino-2-hydroxyethyl]-6-methoxyphenol |
1213499-24-1 | 0.25g |
$1432.0 | 2023-06-03 | ||
Enamine | EN300-1845964-2.5g |
2-[(1R)-1-amino-2-hydroxyethyl]-6-methoxyphenol |
1213499-24-1 | 2.5g |
$3051.0 | 2023-06-03 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1424457-250mg |
(r)-2-(1-Amino-2-hydroxyethyl)-6-methoxyphenol |
1213499-24-1 | 98% | 250mg |
¥33508.00 | 2024-08-09 |
2-((1R)-1-AMINO-2-HYDROXYETHYL)-6-METHOXYPHENOL 関連文献
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
-
Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
-
Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
-
Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
-
Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
-
Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
-
Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
-
Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
-
Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
2-((1R)-1-AMINO-2-HYDROXYETHYL)-6-METHOXYPHENOLに関する追加情報
Comprehensive Overview of 2-((1R)-1-AMINO-2-HYDROXYETHYL)-6-METHOXYPHENOL (CAS No. 1213499-24-1)
In the realm of organic chemistry and pharmaceutical research, 2-((1R)-1-AMINO-2-HYDROXYETHYL)-6-METHOXYPHENOL (CAS No. 1213499-24-1) has garnered significant attention due to its unique structural properties and potential applications. This compound, often referred to by its systematic name, belongs to a class of phenolic derivatives with a chiral center, making it a subject of interest for enantioselective synthesis and drug development. Researchers and industry professionals frequently search for terms like "chiral phenol derivatives," "amino alcohol applications," and "methoxy phenol synthesis," reflecting the growing demand for specialized intermediates in medicinal chemistry.
The molecular structure of 2-((1R)-1-AMINO-2-HYDROXYETHYL)-6-METHOXYPHENOL features a methoxy group at the 6-position of the phenol ring, coupled with an amino alcohol side chain at the 2-position. This configuration is pivotal for its reactivity and interactions with biological targets. Recent studies highlight its role as a precursor in the synthesis of adrenergic receptor ligands, a topic trending in cardiovascular and neurological research. Keywords such as "adrenergic modulator intermediates" and "phenolic amino alcohol uses" are increasingly popular in academic and industrial searches, underscoring the compound's relevance.
From a synthetic perspective, CAS No. 1213499-24-1 is often explored for its stereoselective properties. The (1R)-configuration of the amino alcohol moiety is critical for achieving high enantiopurity in downstream products, a requirement for many FDA-approved drugs. Discussions around "enantioselective catalysis" and "chiral building blocks" frequently intersect with this compound, as it serves as a model for asymmetric synthesis. Laboratories focusing on green chemistry also investigate solvent-free or low-waste pathways to produce such intermediates, aligning with global sustainability trends.
In pharmaceutical applications, 2-((1R)-1-AMINO-2-HYDROXYETHYL)-6-METHOXYPHENOL has been studied for its potential as a bioactive scaffold. Its ability to mimic natural catecholamines makes it valuable for designing neuroprotective agents or anti-inflammatory compounds. Searches for "phenol-based drug design" and "amino alcohol pharmacological activities" often lead to this compound, reflecting its versatility. Additionally, its stability under physiological conditions has prompted investigations into prodrug formulations, a hot topic in drug delivery optimization.
Analytical characterization of CAS No. 1213499-24-1 typically involves advanced techniques such as HPLC chiral separation, NMR spectroscopy, and mass spectrometry. These methods ensure the compound's purity and stereochemical integrity, which are essential for regulatory compliance. Queries like "chiral HPLC methods for amino phenols" or "NMR analysis of phenolic derivatives" are common among quality control specialists, highlighting the need for robust analytical protocols.
Beyond pharmaceuticals, 2-((1R)-1-AMINO-2-HYDROXYETHYL)-6-METHOXYPHENOL finds niche applications in material science. Its phenolic hydroxyl group and amino functionality allow for polymerization or surface modification, making it a candidate for functionalized polymers. This aligns with searches for "phenolic monomers for coatings" and "amino alcohol-based adhesives," showcasing its cross-disciplinary utility.
In summary, 2-((1R)-1-AMINO-2-HYDROXYETHYL)-6-METHOXYPHENOL (CAS No. 1213499-24-1) is a multifaceted compound bridging organic synthesis, pharmacology, and materials engineering. Its stereochemistry, reactivity, and biocompatibility continue to inspire research, as evidenced by trending keywords like "chiral drug intermediates" and "sustainable phenol derivatives." As scientific inquiries evolve, this compound remains a cornerstone for innovation in multiple high-impact fields.
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